molecular formula C8H8N2O3 B8762857 2-Methyl-4-nitrophenylformamide

2-Methyl-4-nitrophenylformamide

Cat. No. B8762857
M. Wt: 180.16 g/mol
InChI Key: VWPYMBWXPWWLGJ-UHFFFAOYSA-N
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Description

2-Methyl-4-nitrophenylformamide is a useful research compound. Its molecular formula is C8H8N2O3 and its molecular weight is 180.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methyl-4-nitrophenylformamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-4-nitrophenylformamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Methyl-4-nitrophenylformamide

Molecular Formula

C8H8N2O3

Molecular Weight

180.16 g/mol

IUPAC Name

N-(2-methyl-4-nitrophenyl)formamide

InChI

InChI=1S/C8H8N2O3/c1-6-4-7(10(12)13)2-3-8(6)9-5-11/h2-5H,1H3,(H,9,11)

InChI Key

VWPYMBWXPWWLGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

25 g (0.26 mol) of acetic anhydride were cooled to 0° C. under nitrogen. 15 g (0.32 mol) of formic acid were added dropwise at this temperature. The resultant mixture was then allowed to melt, and was then warmed to from 50 to 60° C. over the course of two hours. The mixture was then cooled to room temperature, and 20 ml of dry tetrahydrofuran were added, and the resultant mixture was again cooled to 0° C. A suspension of 15.2 g (0.1 mol) of 2-methyl-4-nitroaniline in 100 ml of THF was then added dropwise to this mixture, and the resultant mixture was left at 0° C. for one hour and then warmed to room temperature. The resultant yellow precipitate was filtered off with suction, washed with water and dried at 50° C. under reduced pressure, to give 13.9 g of N-formyl-2-methyl-4-nitroaniline (yield: 77%). The product had the same physical/chemical properties as that prepared in the above-described manner (compare section 1.1).
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25 g
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15 g
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Synthesis routes and methods III

Procedure details

1000 g of formic acid were introduced into a flask fitted with a stirrer and a reflux condenser. 151 g (1 mol) of 2-methyl-4-nitroaniline were added, and the resultant mixture was slowly heated to the reflux point. After four hours, the reaction mixture was poured into 5 l of ice water. The resultant precipitate was filtered off with suction, washed with water until neutral and then dried at 60° C. under reduced pressure. Recrystallization of the resultant crude product from 2.5 l of methanol or ethanol gave 171 g of N-formyl-2-methyl-4-nitroaniline (yield: 95%) as yellow crystals, which melted at 162° C.
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151 g
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